N6-(6-氨基己基)-FAD

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

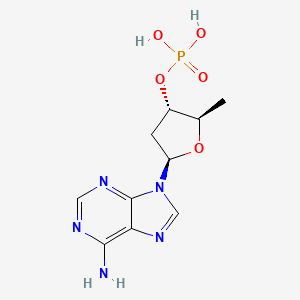

N6-(6-Aminohexyl)-FAD, also known as 6-Aminohexanoic acid FAD, is a co-enzyme of flavin adenine dinucleotide (FAD) that is widely used in biochemical and physiological research. It is a derivative of FAD, which is an important co-enzyme in the electron transport chain of cellular respiration and is involved in numerous enzymatic reactions in the body. N6-(6-Aminohexyl)-FAD is a relatively new compound that has been developed to provide a more stable and easily synthesized form of FAD for laboratory experiments.

科学研究应用

HIV Therapeutic and Prophylactic Applications

N6 has been identified as a highly potent HIV-specific antibody . Its unique mode of binding focuses more on conserved regions, which change relatively little among HIV strains . This allows N6 to tolerate changes in the HIV envelope, including the attachment of sugars in the V5 region, a major mechanism by which HIV develops resistance to other VRC01-class antibodies . N6 was shown in pre-clinical studies to neutralize 98 percent of HIV isolates tested . Its breadth and potency make N6 a highly desirable candidate for development in therapeutic or prophylactic strategies .

2. Agonistic Ligand for Nucleoside Receptor A1 N6-(6-Aminohexyl)-ATP, a compound similar to N6-(6-Aminohexyl)-FAD, has been used as an agonistic ligand, mainly for the nucleoside receptor A1 . Nucleoside-triphosphates can be converted by different membrane-bound phosphatases into nucleosides acting as nucleoside receptor ligands .

3. Coenzymically Active Immobilized ADP and ATP N6-(6-Aminohexyl)-adenine nucleotides have been used in the preparation of coenzymically active immobilized ADP and ATP . This application is particularly useful in the field of biochemistry, where immobilized enzymes are often used in research and industrial processes .

Affinity Adsorbents

N6-(6-Aminohexyl)-adenine nucleotides have also been used in the creation of affinity adsorbents . These are materials that can selectively extract and bind certain molecules from mixtures, making them useful in a variety of scientific and industrial applications .

作用机制

Target of Action

It’s worth noting that similar compounds, such as n6-(6-aminohexyl)-atp and n6-(6-aminohexyl)-datp, are known to interact with various enzymes and proteins

Mode of Action

It can be inferred from the structure of the compound that it might interact with its targets through its amino group, which is attached via a 6-carbon linker at the n6-position of the purine base . This could potentially result in changes in the activity or function of the target proteins or enzymes.

Biochemical Pathways

Given the structural similarity to n6-(6-aminohexyl)-atp, it might be involved in similar pathways

Pharmacokinetics

It is known that n6-(6-aminohexyl)-datp is provided as a solution, suggesting it might be water-soluble

Result of Action

Based on the known effects of similar compounds, it might influence the activity or function of target proteins or enzymes

Action Environment

It is known that n6-(6-aminohexyl)-atp-biotin should be stored at -20 °c and can tolerate short term exposure to ambient temperature

属性

| { "Design of the Synthesis Pathway": "The synthesis of N6-(6-Aminohexyl)-FAD can be achieved by modifying the FAD molecule with an aminohexyl group at the N6 position.", "Starting Materials": ["Flavin adenine dinucleotide (FAD)", "6-Aminohexanoic acid", "Ethyldimethylaminopropyl carbodiimide (EDC)", "N-Hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Chloroform"], "Reaction": [ "1. Dissolve FAD and 6-Aminohexanoic acid in DMF and add EDC and NHS to activate the carboxylic acid group of 6-Aminohexanoic acid.", "2. Add the activated 6-Aminohexanoic acid to the FAD solution and stir for several hours at room temperature.", "3. Purify the product by chromatography using chloroform as the eluent.", "4. Analyze the purified product by HPLC and NMR spectroscopy to confirm the structure of N6-(6-Aminohexyl)-FAD." ] } | |

CAS 编号 |

76748-73-7 |

产品名称 |

N6-(6-Aminohexyl)-FAD |

分子式 |

C₃₃H₄₆N₁₀O₁₅P₂ |

分子量 |

884.72 |

同义词 |

Riboflavin 5’-(Trihydrogen diphosphate) P’→5’-Ester with N-(6-Aminohexyl)adenosine; Benzo[g]pteridine, Riboflavin 5’-(Trihydrogen diphosphate) Deriv.; Flavin N6-(6-aminohexyl)adenine Dinucleotide; |

产品来源 |

United States |

Q & A

Q1: What makes the synthesis of N6-(6-Aminohexyl)-FAD described in the paper an improvement over previous methods?

A1: The paper describes a novel synthesis of N6-(6-Aminohexyl)-FAD [] that boasts improved efficiency. The researchers achieved this through a one-pot conversion of inosine to N-trifluoroacetyl protected N6-(6-aminohexyl)adenosine. This streamlined approach simplifies the synthesis process compared to previous multi-step methods. Additionally, the use of commercially available sodium riboflavin phosphate for coupling with the activated AMP derivative further enhances the efficiency and practicality of this synthetic route.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![VIC[mouse reduced]](/img/structure/B1141984.png)

![Methyl-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B1141988.png)